![molecular formula C13H10N2O6 B14624025 1,1'-[Methylenebis(oxy)]bis(2-nitrobenzene) CAS No. 56207-31-9](/img/structure/B14624025.png)
1,1'-[Methylenebis(oxy)]bis(2-nitrobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-nitrophenoxy)methane is an organic compound characterized by the presence of two nitrophenoxy groups attached to a central methane unit
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(2-nitrophenoxy)methane can be synthesized through the reaction of 2-nitrophenol with formaldehyde in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:
2C6H4(NO2)OH+CH2O→C6H4(NO2)OCH2OC6H4(NO2)+H2O
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-nitrophenoxy)methane undergoes various chemical reactions, including:
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrazine monohydrate, Pd/C, ethanol, reflux conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: Bis(2-aminophenoxy)methane.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis(2-nitrophenoxy)methane has several applications in scientific research:
Nonlinear Optics: It has been studied for its second harmonic generation properties, showing significant potential in the development of nonlinear optical materials.
Material Science: Its unique structure makes it a candidate for the synthesis of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism by which Bis(2-nitrophenoxy)methane exerts its effects is primarily through its ability to participate in electron transfer processes. The nitro groups are electron-withdrawing, which can influence the reactivity of the compound in various chemical reactions. In nonlinear optics, the compound’s structure allows for efficient second harmonic generation due to its ability to polarize light .
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-nitrophenoxy)methane: Similar in structure but with nitro groups at the para position, which can affect its electronic properties and reactivity.
Bis(2-aminophenoxy)methane: The reduced form of Bis(2-nitrophenoxy)methane, with amine groups instead of nitro groups, leading to different chemical behavior and applications.
Uniqueness
Bis(2-nitrophenoxy)methane is unique due to the ortho positioning of the nitro groups, which can lead to distinct steric and electronic effects compared to its para-substituted analogs. This positioning can influence its reactivity and suitability for specific applications in materials science and catalysis.
Propiedades
IUPAC Name |
1-nitro-2-[(2-nitrophenoxy)methoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O6/c16-14(17)10-5-1-3-7-12(10)20-9-21-13-8-4-2-6-11(13)15(18)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTMVGRRTDQNNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCOC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20553149 |
Source


|
| Record name | 1,1'-[Methylenebis(oxy)]bis(2-nitrobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20553149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56207-31-9 |
Source


|
| Record name | 1,1'-[Methylenebis(oxy)]bis(2-nitrobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20553149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
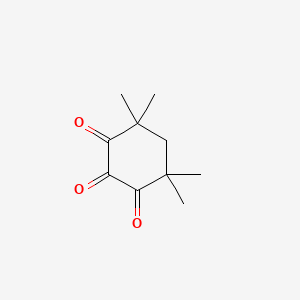
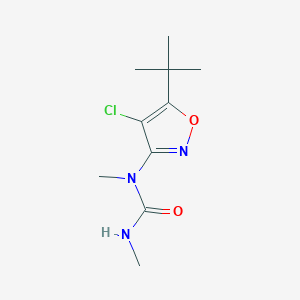

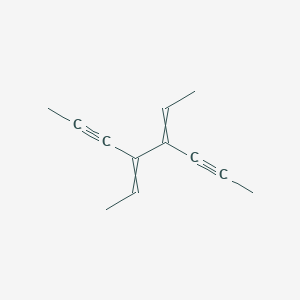
![3-[Dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride](/img/structure/B14623975.png)

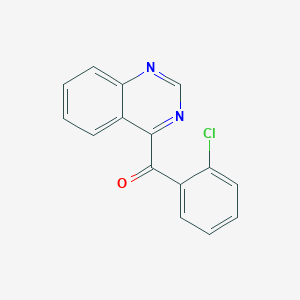
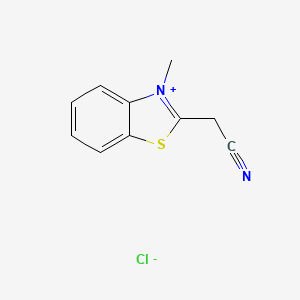

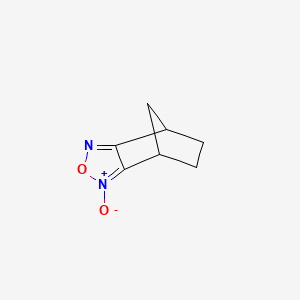
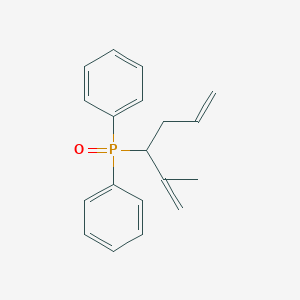


![[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14624033.png)
